REACTION_CXSMILES
|
C([N:3]1[CH2:8][CH2:7][N:6]([C:9]2[CH:14]=[CH:13][C:12]([O:15][CH3:16])=[CH:11][C:10]=2[Br:17])[CH2:5][CH2:4]1)=O>Cl>[Br:17][C:10]1[CH:11]=[C:12]([O:15][CH3:16])[CH:13]=[CH:14][C:9]=1[N:6]1[CH2:7][CH2:8][NH:3][CH2:4][CH2:5]1
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Name
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1-formyl-4-(2-bromo-4-methoxyphenyl)piperazine
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Quantity
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3.92 g
|
Type
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reactant
|
Smiles
|
C(=O)N1CCN(CC1)C1=C(C=C(C=C1)OC)Br
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Name
|
|
Quantity
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70 mL
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Type
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solvent
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Smiles
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Cl
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
is heated at 100° for 50 min
|
Duration
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50 min
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Type
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CONCENTRATION
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Details
|
The mixture is then concentrated under reduced pressure
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Type
|
CUSTOM
|
Details
|
to remove most of the aqueous hydrochloric acid
|
Type
|
ADDITION
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Details
|
Saturated sodium bicarbonate is then cautiously added
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is extracted with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=CC(=C1)OC)N1CCNCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |